N-(2,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Significance and Optical Sensing
Biological and Optical Sensing Applications
Pyrimidine derivatives, including those related to the compound of interest, play a crucial role in organic chemistry due to their heteroatomic nature. These compounds have been extensively utilized as recognition units in the synthesis of optical sensors, owing to their biological and medicinal applications. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This is particularly relevant for developing optical sensors that require exquisite sensing materials, showcasing the versatility of pyrimidine compounds in both biological contexts and material science (Jindal & Kaur, 2021).
Optoelectronic Materials
Applications in Optoelectronic Materials
Research on quinazoline and pyrimidine derivatives has demonstrated their broad spectrum of biological activities and their extensive application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These derivatives, when incorporated into π-extended conjugated systems, have shown great value in creating novel optoelectronic materials. Aryl(hetaryl)substituted quinazolines with π-extended conjugated systems, for example, have significant electroluminescent properties. This illustrates the potential of pyrimidine and related derivatives in the development of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, highlighting their importance in advancing optoelectronic technology (Lipunova et al., 2018).
Synthesis and Medicinal Aspects
Medicinal Chemistry and Synthetic Applications
The pyrazolo[1,5-a]pyrimidine scaffold is highlighted as a privileged heterocycle in drug discovery, demonstrating a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The structural-activity relationship (SAR) studies of this scaffold have garnered attention, leading to the development of many lead compounds for various disease targets. This underscores the potential for further exploitation of this scaffold in developing new drug candidates, showcasing the versatility of pyrimidine derivatives in medicinal chemistry (Cherukupalli et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to targetTyrosine-protein kinase SYK . This enzyme plays a crucial role in the adaptive immune response and has been implicated in various inflammatory diseases and cancers .
Mode of Action
It’s known that thiazolo[3,2-a]pyrimidines can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
These include acting as acetylcholinesterase inhibitors, calcium antagonists, cytotoxic agents, antihypertensives, antiproliferative agents, and inhibitors of Mycobacterium tuberculosis O-acetylserine sulfhydrylase .
Result of Action
Thiazolopyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . Some compounds have shown potent cytotoxic activity against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-3-4-10(2)12(7-9)17-13(19)11-8-16-15-18(14(11)20)5-6-21-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDBNQZDWGOFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CN=C3N(C2=O)CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.